molecular formula C8H7BF4O3 B2669532 2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid CAS No. 2096339-77-2

2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B2669532
CAS No.: 2096339-77-2
M. Wt: 237.94
InChI Key: DJGFZFNQPKCUHG-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid (CAS: 2096339-77-2, 1350363-72-2) is a fluorinated arylboronic acid characterized by a phenyl ring substituted with fluorine (ortho position), methoxy (para to fluorine), and trifluoromethyl (meta to fluorine) groups. This unique substitution pattern confers distinct electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing trifluoromethyl-containing biaryl structures.

Properties

IUPAC Name

[2-fluoro-6-methoxy-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF4O3/c1-16-5-3-2-4(8(11,12)13)7(10)6(5)9(14)15/h2-3,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGFZFNQPKCUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C(F)(F)F)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096339-77-2
Record name 2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phenols, boronate esters, and substituted phenyl derivatives .

Scientific Research Applications

2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in biochemical assays and drug design, where the compound can inhibit enzymes or modulate biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Methoxy Group Substitution

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic Acid (CAS: 1772622-44-2)
  • Structural Difference : The methoxy group is at the 5-position instead of 4.
  • Steric Effects: Reduced steric hindrance compared to the 6-methoxy analog, as the methoxy group is farther from the bulky trifluoromethyl substituent.
  • Applications : Higher similarity score (0.93 vs. 0.87) suggests overlapping utility, but regioselectivity in coupling may differ .
Table 1: Comparison of Methoxy-Substituted Analogs
Property 2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic Acid 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic Acid
CAS Number 2096339-77-2 1772622-44-2
Purity (Combi-Blocks) 98% 98%
Similarity Score 0.87 0.93
Availability Discontinued Available (BB-4020)

Fluorination Pattern Variants

2,3-Difluoro-6-methoxyphenylboronic Acid (CAS: 957061-21-1)
  • Structural Difference : Replaces trifluoromethyl with a second fluorine atom.
  • Applications: Suitable for synthesizing difluorinated biaryls, with a similarity score of 0.96 to the target compound .
4-Fluoro-3-(trifluoromethyl)phenylboronic Acid (CAS: 157834-21-4)
  • Structural Difference : Fluorine and trifluoromethyl groups are para to each other.
  • Impact :
    • Steric Profile : Less hindered boronic acid group, enhancing reactivity with aryl halides.
    • Applications : Widely used in medicinal chemistry for introducing trifluoromethyl motifs .

Trifluoromethyl and Halogen-Substituted Analogs

2-Bromo-5-(trifluoromethyl)phenylboronic Acid (CAS: 957034-38-7)
  • Structural Difference : Bromine replaces fluorine and methoxy groups.
  • Impact :
    • Reactivity : Bromine acts as a leaving group, enabling sequential functionalization.
    • Molecular Weight : Higher (268.82 g/mol vs. ~257.92 g/mol for trifluoromethyl variants), affecting solubility .
2,4-Bis(trifluoromethyl)phenylboronic Acid (CAS: 153254-09-2)
  • Structural Difference : Additional trifluoromethyl group at the 4-position.
  • Impact :
    • Electron-Withdrawing Effects : Enhanced deactivation of the boronic acid, requiring harsher coupling conditions.
    • Thermal Stability : Improved due to symmetrical substitution .
Table 2: Key Properties of Trifluoromethyl/Halogen-Substituted Analogs
Compound CAS Number Molecular Weight (g/mol) Purity Key Applications
2-Bromo-5-(trifluoromethyl)phenylboronic acid 957034-38-7 268.82 >97% Sequential cross-coupling
2,4-Bis(trifluoromethyl)phenylboronic acid 153254-09-2 257.92 >97% High-stability biaryl synthesis

Biological Activity

2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid, with the CAS number 2096339-77-2, is a compound that belongs to the class of fluorinated boronic acids. This class is known for its significant utility in organic synthesis, particularly in reactions such as the Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds in medicinal chemistry and materials science. The unique electronic properties imparted by the fluorine substituents enhance its reactivity and solubility, making it a valuable building block in various applications.

The biological activity of this compound primarily stems from its ability to form stable complexes with diols, a characteristic behavior of boronic acids. This property allows it to participate in various biochemical interactions, potentially influencing enzymatic processes and cellular functions. The compound's mechanism of action is particularly relevant in the context of its use as a reactant in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing complex organic molecules.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of boronic acids, including derivatives similar to this compound. For instance, research indicates that certain phenylboronic acid derivatives exhibit moderate antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus, with some compounds showing lower Minimum Inhibitory Concentration (MIC) values compared to established antibiotics like Tavaborole .

Table 1: Antimicrobial Activity of Related Boronic Acids

Compound NameMIC (µg/mL)Target Organisms
This compoundTBDTBD
Tavaborole (AN2690)5.67Candida albicans, Aspergillus niger
5-Trifluoromethyl-2-formylphenylboronic acidTBDEscherichia coli, Bacillus cereus

Study on Antifungal Activity

A study investigating the antifungal activity of related phenylboronic acids demonstrated that compounds with similar structures could inhibit the growth of Candida albicans effectively. The research utilized both agar diffusion methods and MIC determination to assess efficacy, revealing that certain derivatives could inhibit microbial growth at concentrations lower than traditional antifungal agents .

Docking Studies

Docking studies have been employed to understand the binding interactions between boronic acids and key enzymes involved in microbial resistance. For instance, interactions between boronic acids and leucyl-tRNA synthetase from Escherichia coli have been modeled, providing insights into potential mechanisms by which these compounds exert their biological effects .

Q & A

Q. What are the optimal conditions for synthesizing 2-fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid via Suzuki-Miyaura coupling?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling. Key considerations include:
  • Catalyst System : Use tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with tri-tert-butylphosphine (tBu₃P) as a ligand to stabilize the active Pd(0) species .
  • Base : Potassium fluoride (KF) is preferred for deprotonation and facilitating transmetallation.
  • Solvent/Temperature : Toluene/water mixtures at 60°C for 18 hours ensure efficient coupling .
  • Purification : Post-reaction, extract with tert-butyl methyl ether and dry over MgSO₄ to isolate the product .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • HPLC/GC-MS : Confirm purity (>95% by HPLC) and rule out anhydride byproducts common in boronic acids .
  • NMR Spectroscopy : Use ¹⁹F NMR to resolve trifluoromethyl and fluoro substituents; ¹¹B NMR confirms boronic acid integrity (δ ~30 ppm) .
  • X-ray Crystallography : Resolve steric effects from the methoxy and trifluoromethyl groups .

Q. What solubility properties should be considered for aqueous reaction systems?

  • Methodological Answer :
  • LogP Analysis : The consensus LogP (0.19) suggests moderate hydrophobicity. Use DMSO or THF for stock solutions, but note its solubility in water (3.4 mg/mL at 25°C) .
  • pH Sensitivity : Boronic acids form boronate esters under basic conditions; adjust pH to stabilize the active form during reactions .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence the reactivity of phenylboronic acids?

  • Methodological Answer :
  • Electronic Effects : The CF₃ group withdraws electron density via inductive effects, reducing boronic acid’s nucleophilicity but increasing stability toward protodeboronation .
  • Reactivity in Cross-Coupling : Lower electron density at boron slows transmetallation in Suzuki reactions but improves regioselectivity in aryl halide couplings .
  • Acidity : The trifluoromethyl group lowers pKa (~8.5), enhancing boronate formation under mildly basic conditions .

Q. How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic systems?

  • Methodological Answer :
  • Geometry Optimization : Use B3LYP/6-311+G(d,p) to model the planar boronic acid structure and assess steric hindrance from substituents .
  • Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict reactivity with Pd catalysts. The CF₃ group lowers LUMO energy, favoring oxidative addition .
  • Molecular Docking : Simulate interactions with catalytic Pd centers to optimize ligand design .

Q. How should researchers resolve contradictory solubility data across studies?

  • Methodological Answer :
  • Experimental Validation : Re-measure solubility in controlled conditions (e.g., 25°C, pH 7) using UV-Vis or gravimetric methods .
  • Anhydride Content : Hydrate/anhydride ratios (common in boronic acids) can skew data; confirm via ¹¹B NMR or IR (B-O-B stretches at ~1350 cm⁻¹) .
  • Literature Cross-Check : Compare with structurally analogous compounds (e.g., 2-(trifluoromethoxy)phenylboronic acid, solubility 1.41 g/cm³) to identify trends .

Key Research Recommendations

  • Synthetic Optimization : Screen alternative ligands (e.g., SPhos) to improve coupling yields with sterically hindered aryl halides.
  • Spectroscopic Validation : Combine 2D NMR (COSY, NOESY) to resolve overlapping signals from fluorine and methoxy groups.
  • Comparative Studies : Benchmark reactivity against 3,5-bis(trifluoromethyl)phenylboronic acid to isolate substituent effects .

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